Lipophilicity Comparison Across Alkyl Chain Lengths
The ACD/LogP of the free-base parent, 1-Boc-2-butylpiperazine, is 2.64, which is 0.38 units higher than the 2-propyl analog (LogP 2.26) and 0.77 units higher than the 2-ethyl analog (LogP 1.87) . This incremental increase is consistent with the addition of one methylene unit per carbon in the linear chain and provides a quantifiable basis for selecting the butyl derivative when higher lipophilicity is desired for membrane penetration or target engagement [1].
| Evidence Dimension | ACD/LogP (lipophilicity) |
|---|---|
| Target Compound Data | 2.64 (free base parent) |
| Comparator Or Baseline | 1-Boc-2-methylpiperazine: 1.48; 1-Boc-2-ethylpiperazine: 1.87; 1-Boc-2-propylpiperazine: 2.26; 1-Boc-2-isobutylpiperazine: 2.29 |
| Quantified Difference | ΔLogP = +0.38 vs propyl; +0.77 vs ethyl; +1.16 vs methyl; +0.35 vs isobutyl |
| Conditions | ACD/Labs Percepta predicted values (free bases) |
Why This Matters
Higher LogP directly impacts passive membrane permeability and distribution coefficients, making the butyl derivative the preferred choice for targets requiring enhanced lipophilic character.
- [1] Molbase: 1-Boc-2-Methylpiperazine LogP 1.48; 1-Boc-2-Ethylpiperazine LogP 1.87; Buildingblock.bocsci.com: (R)-1-Boc-2-propylpiperazine LogP 2.26; (S)-1-Boc-2-isobutylpiperazine LogP 2.29. View Source
